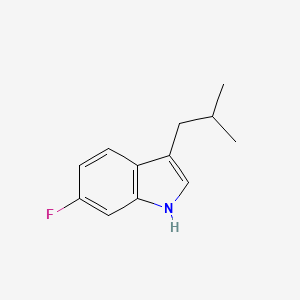

6-Fluoro-3-isobutyl-1H-indole

描述

Structure

3D Structure

属性

IUPAC Name |

6-fluoro-3-(2-methylpropyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN/c1-8(2)5-9-7-14-12-6-10(13)3-4-11(9)12/h3-4,6-8,14H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXRBGLNTHVBOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CNC2=C1C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Fluoro 3 Isobutyl 1h Indole

Established Synthetic Routes to the Core 6-Fluoroindole (B127801) Scaffold

The synthesis of the 6-fluoroindole nucleus is a critical first step in the generation of 6-fluoro-3-isobutyl-1H-indole. Various established indole (B1671886) syntheses can be adapted for this purpose, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

Strategies for Fluorine Introduction at Position 6

The introduction of a fluorine atom at the 6-position of the indole ring can be achieved through several synthetic strategies, primarily involving either electrophilic or nucleophilic fluorination reactions on a pre-functionalized aromatic precursor. alfa-chemistry.com

Electrophilic Fluorination: This approach typically involves the use of an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF4) or N-fluorobenzenesulfonimide (NFSI), to introduce fluorine onto an electron-rich aromatic ring. alfa-chemistry.comacs.orgacs.org The starting material is often an appropriately substituted aniline (B41778) or another benzene (B151609) derivative that can later be converted into the indole ring. The regioselectivity of the fluorination is directed by the existing substituents on the aromatic ring.

Nucleophilic Aromatic Substitution (SNA r): In this method, a leaving group (such as a nitro group or a halogen) at the para-position to an activating group on a benzene ring is displaced by a fluoride (B91410) anion. ucla.edursc.org Common sources of nucleophilic fluoride include potassium fluoride (KF) and cesium fluoride (CsF). alfa-chemistry.comnih.gov This strategy is effective when the aromatic ring is sufficiently activated towards nucleophilic attack.

Construction of the Indole Nucleus

Once the appropriately fluorinated precursor is obtained, the indole ring can be constructed using several classic named reactions.

Fischer Indole Synthesis: This is one of the oldest and most versatile methods for indole synthesis. wikipedia.orgthermofisher.combyjus.com It involves the acid-catalyzed reaction of a (4-fluorophenyl)hydrazine (B109058) with an aldehyde or ketone. wikipedia.orgalfa-chemistry.comjk-sci.com The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a google.comgoogle.com-sigmatropic rearrangement to form the indole. alfa-chemistry.com

Leimgruber-Batcho Indole Synthesis: This method is particularly useful for the synthesis of indoles from o-nitrotoluenes and has become a popular alternative to the Fischer synthesis. wikipedia.orgclockss.org The synthesis begins with the formation of an enamine from a substituted o-nitrotoluene, followed by reductive cyclization to yield the indole. wikipedia.org A modified Leimgruber-Batcho reaction has been successfully employed for the large-scale preparation of 6-chloro-5-fluoroindole. tandfonline.comtandfonline.comresearchgate.net

Alkylation and Functionalization at the 3-Position

The introduction of the isobutyl group at the C3 position of the 6-fluoroindole scaffold is a key step in the synthesis of the target compound. The high electron density at this position makes it susceptible to electrophilic attack.

Methods for Introducing the Isobutyl Moiety

Several methods can be employed to introduce the isobutyl group at the 3-position of the 6-fluoroindole core.

Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction can be used to alkylate indoles. wikipedia.orgorganic-chemistry.orgmt.com The reaction of 6-fluoroindole with an isobutyl halide (e.g., isobutyl bromide) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) can lead to the formation of this compound. mt.comyoutube.com However, a significant drawback of Friedel-Crafts alkylation is the potential for polyalkylation and carbocation rearrangements. youtube.com

Reductive Amination: An alternative approach involves the reaction of 6-fluoroindole with isobutyraldehyde (B47883) in the presence of a reducing agent. masterorganicchemistry.comlibretexts.orgyoutube.com This reaction proceeds through the formation of an intermediate iminium ion which is then reduced in situ to the corresponding 3-isobutyl derivative. ias.ac.inyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

Grignard Reaction: The reaction of a Grignard reagent, such as isobutylmagnesium bromide, with an appropriate indole derivative can also be used to introduce the isobutyl group. masterorganicchemistry.comlibretexts.orgyoutube.com For instance, reaction with a 3-acylindole derivative can lead to the formation of a tertiary alcohol which can then be reduced to the isobutyl group. nih.gov Alternatively, direct reaction with a 3-haloindole in the presence of a suitable catalyst could potentially be employed.

Regioselectivity in 3-Substituted Indole Synthesis

The preferential substitution at the C3 position of the indole ring is a well-established phenomenon in electrophilic aromatic substitution reactions. This regioselectivity is governed by the electronic properties of the indole nucleus. The nitrogen atom's lone pair of electrons participates in the aromatic system, increasing the electron density of the pyrrole (B145914) ring, particularly at the C3 position. This makes the C3 position the most nucleophilic and thus the most reactive site for electrophilic attack.

Derivatization and Further Chemical Modifications of the this compound Scaffold

The this compound scaffold can be further modified to generate a library of derivatives with potentially diverse biological activities. These modifications can be targeted at various positions on the indole ring.

N-Functionalization: The nitrogen atom of the indole ring (N1 position) can be readily alkylated, acylated, or sulfonylated. mdpi.com Deprotonation with a suitable base, such as sodium hydride (NaH), followed by reaction with an electrophile (e.g., an alkyl halide or acyl chloride) can introduce a variety of substituents at the N1 position.

Halogenation: The indole ring can undergo electrophilic halogenation at positions that are still activated. mdpi.comnih.gov For instance, reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a bromine or chlorine atom, respectively, onto the indole nucleus, likely at the C2, C4, C5, or C7 positions depending on the reaction conditions and the directing effects of the existing substituents.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a common method for introducing a formyl group (-CHO) onto electron-rich aromatic rings like indole. nih.gov This reaction typically occurs at the C3 position, but if this position is blocked, formylation can occur at other positions. For this compound, formylation would likely occur at the N1 position or on the benzene ring. Another method for formylation involves the use of trimethyl orthoformate in the presence of a Lewis acid like BF₃·OEt₂. nih.gov

Carboxylation: The introduction of a carboxylic acid group can be achieved through various methods. For instance, reaction with oxalyl chloride followed by hydrolysis can introduce a carboxylic acid group at the C2 position. 6-Fluoro-1H-indole-3-carboxylic acid is a known compound and serves as a precursor for various derivatives. nih.gov

Synthesis of Analogs with Varied Substituents on the Indole Ring and Isobutyl Chain

The synthesis of analogs of this compound can be achieved through various established methods for indole synthesis, with the Fischer indole synthesis being a particularly versatile and widely used approach. wikipedia.orgorganic-chemistry.org This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org By systematically varying the substituents on both the phenylhydrazine and the carbonyl compound, a diverse library of analogs can be generated.

Synthesis via Fischer Indole Synthesis:

The core synthesis of this compound would likely proceed via the reaction of (4-fluorophenyl)hydrazine with 4-methyl-2-pentanone (B128772) under acidic conditions. To generate analogs, one can modify the starting materials as follows:

Variations on the Indole Ring: By replacing (4-fluorophenyl)hydrazine with other substituted phenylhydrazines, a range of substituents can be introduced at different positions of the indole's benzene ring. For example, using (4-chloro-2-methylphenyl)hydrazine (B2812045) would yield a 6-chloro-7-methyl-3-isobutyl-1H-indole analog.

Variations on the Isobutyl Chain: The isobutyl group at the 3-position originates from the ketone starting material. By substituting 4-methyl-2-pentanone with other ketones, the side chain can be readily modified. For instance, using 3-methyl-2-butanone (B44728) would result in a 3-isopropyl-6-fluoro-1H-indole analog.

Below is an interactive data table illustrating potential synthetic variations for generating analogs of this compound.

| Phenylhydrazine Derivative | Ketone Derivative | Resulting Analog of this compound |

| (4-Fluorophenyl)hydrazine | 4-Methyl-2-pentanone | This compound |

| (4-Chlorophenyl)hydrazine | 4-Methyl-2-pentanone | 6-Chloro-3-isobutyl-1H-indole |

| (4-Bromophenyl)hydrazine | 4-Methyl-2-pentanone | 6-Bromo-3-isobutyl-1H-indole |

| (4-Fluorophenyl)hydrazine | 3-Methyl-2-butanone | 6-Fluoro-3-isopropyl-1H-indole |

| (4-Fluorophenyl)hydrazine | 2-Hexanone | 6-Fluoro-3-butyl-1H-indole |

| (3,4-Difluorophenyl)hydrazine | 4-Methyl-2-pentanone | 5,6-Difluoro-3-isobutyl-1H-indole |

Further modifications can be performed on the synthesized indole core. For instance, N-alkylation or N-arylation of the indole nitrogen can introduce additional diversity. nih.gov

Role as a Precursor and Building Block in Complex Chemical Syntheses

This compound serves as a valuable precursor and building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. nih.govchemimpex.com The indole nucleus is a key component of many pharmaceuticals, and the specific substitution pattern of this compound makes it a desirable starting point for the development of novel therapeutic agents. nih.gov

The chemical reactivity of the indole ring allows for further functionalization at various positions. For example, electrophilic substitution reactions can occur at the C2, C4, C5, and C7 positions, allowing for the introduction of a wide range of functional groups. The nitrogen atom of the indole ring can also be functionalized. nih.gov

The 6-fluoro substituent can influence the biological activity and pharmacokinetic properties of the resulting molecules. The isobutyl group at the 3-position can also play a crucial role in the interaction of the molecule with biological targets. Structure-activity relationship (SAR) studies of novel 3-alkylindole derivatives have demonstrated the importance of the substituent at this position for biological activity. nih.govnih.gov

For instance, 6-fluoroindole derivatives have been investigated as intermediates in the synthesis of compounds with potential applications in treating neurological disorders. chemimpex.com The 3-alkylindole scaffold is also a feature of potent inhibitors of enzymes such as myeloperoxidase. nih.gov

Process Optimization and Scalability Considerations for Synthesis

The successful transition of a synthetic route from laboratory scale to industrial production requires careful process optimization and consideration of scalability. For the synthesis of this compound, particularly via the Fischer indole synthesis, several factors need to be addressed to ensure an efficient, safe, and cost-effective process. acs.orgrsc.org

Key Optimization Parameters:

Catalyst Selection: The Fischer indole synthesis is acid-catalyzed. A variety of Brønsted and Lewis acids can be employed. wikipedia.org The choice of acid can significantly impact reaction kinetics, yield, and purity. Optimization studies would involve screening different acids (e.g., sulfuric acid, polyphosphoric acid, zinc chloride) and their concentrations.

Solvent: The choice of solvent can influence reaction rates and product isolation. High-boiling point solvents are often used to facilitate the reaction, which typically requires elevated temperatures. organic-chemistry.org However, for a more environmentally friendly process, the use of greener solvents or solvent-free conditions, such as mechanochemical methods, could be explored. rsc.org

Temperature and Reaction Time: These parameters are crucial for maximizing product yield while minimizing the formation of impurities. Careful monitoring and optimization are necessary.

Work-up and Purification: Developing a scalable and efficient purification method is critical. This may involve optimizing extraction, crystallization, or chromatographic procedures to obtain the final product with the desired purity. acs.org

Scalability Challenges:

Exothermic Reactions: The Fischer indole synthesis can be exothermic, which poses a safety risk on a large scale. rsc.org Proper heat management and control are essential.

Waste Management: The generation of acidic waste is a concern. Developing methods for catalyst recycling or using solid acid catalysts can mitigate this issue. acs.org

Automation: For large-scale production, automating the process can improve consistency, reduce manual labor, and enhance safety. nih.gov

The following table summarizes key considerations for the process optimization and scalability of the synthesis of this compound.

| Parameter | Laboratory Scale Considerations | Scalability Considerations |

| Catalyst | Screening of various Brønsted and Lewis acids. | Selection of a cost-effective, efficient, and easily removable or recyclable catalyst. |

| Solvent | Use of various organic solvents to optimize yield and purity. | Preference for greener solvents, solvent-free conditions, or solvents that facilitate product isolation. |

| Temperature | Precise temperature control using heating mantles or oil baths. | Robust heat management systems to control potential exotherms. |

| Purification | Column chromatography is common. | Development of efficient crystallization or distillation methods to avoid chromatography. |

| Safety | Standard laboratory safety precautions. | Thorough hazard analysis, including assessment of thermal stability and potential for runaway reactions. |

Structure Activity Relationship Sar Studies of 6 Fluoro 3 Isobutyl 1h Indole and Its Analogs

Impact of Fluorine Substitution at Position 6 on Biological Activity and Physicochemical Properties

The introduction of a fluorine atom at the 6-position of the indole (B1671886) ring significantly influences the molecule's physicochemical properties and, consequently, its biological activity. ontosight.ai Fluorination is known to alter lipophilicity, metabolic stability, and binding interactions, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. rsc.orgontosight.ai

Physicochemical Properties:

The enhanced metabolic stability is often due to the strength of the C-F bond, which is more resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s. This can lead to a longer half-life and improved bioavailability.

Biological Activity:

The 6-fluoro substitution can have a profound impact on a compound's biological activity. Studies on indole derivatives have shown that the position of the fluorine atom is crucial for activity. For example, in a series of anti-HCV agents, a 6-fluoro derivative showed a significant improvement in activity (IC₅₀ = 2 nM) compared to a 7-fluoro analog (IC₅₀ = 17 nM). nih.gov Furthermore, some research indicates that 6-fluoroindole (B127801) can inhibit biofilm formation in certain bacteria, suggesting its potential as an antimicrobial agent. ossila.com

The following table summarizes the impact of 6-fluoro substitution on the properties of indole derivatives based on findings from various studies.

| Property | Impact of 6-Fluoro Substitution | Supporting Evidence |

| Lipophilicity | Generally increased researchgate.net | Enhanced interactions with cellular membranes rsc.org |

| Metabolic Stability | Increased resistance to metabolism | Reduced degradation by cytochrome P450 enzymes |

| Biological Activity | Can significantly enhance potency researchgate.netnih.gov | 6-fluoro derivative showed higher anti-HCV activity nih.gov |

| Binding Affinity | Can improve binding to target proteins researchgate.net | Favorable electronic interactions rsc.org |

Influence of the Isobutyl Group at Position 3 on Pharmacological Profiles and Target Interactions

The substituent at the 3-position of the indole ring plays a critical role in defining the pharmacological profile of indole derivatives. pnu.ac.ir The isobutyl group at this position in 6-fluoro-3-isobutyl-1H-indole is a key determinant of its interaction with biological targets.

Pharmacological Profiles:

Target Interactions:

The table below illustrates the significance of the 3-position substituent on the activity of indole derivatives.

| 3-Position Substituent | Observed Effect | Example Study |

| Isobutyl | Potent anti-HCV activity nih.gov | Tetracyclic indole derivatives nih.gov |

| Varying Alkyl Chains | Activity dependent on chain length | Anti-HCV activity varied with alkyl chain length nih.gov |

| Cycloalkane | Activity decreased with increased ring size | Tetracyclic indole derivatives nih.gov |

Modifications at the N1 Position and their Conformational and Electronic Effects

The nitrogen atom at the N1 position of the indole ring is another key site for structural modification, offering a way to fine-tune the electronic and conformational properties of the molecule.

Conformational and Electronic Effects:

In a study of indole-2-carboxamide inhibitors, various substitutions at the N1 position were explored. nih.gov Replacing a benzyl (B1604629) group with a smaller methyl group led to a loss of activity, while other aromatic substitutions showed that activity was more dependent on the size of the substituent rather than its electronegativity. nih.gov

The electronic nature of the N1 substituent can also impact the hydrogen-bonding capabilities of the indole nitrogen, which can be crucial for target interaction. chemrxiv.org

The following table provides examples of N1 modifications and their observed effects.

| N1-Position Modification | Effect on Activity/Properties | Reference |

| Methylation | Eliminated antiviral activity in one study nih.gov | Indole-2-carboxamide inhibitors nih.gov |

| Benzyl and substituted benzyl | Activity dependent on size and electronics nih.gov | Indole-2-carboxamide inhibitors nih.gov |

| Aliphatic substitution | Resulted in less active or inactive analogs nih.gov | Indole-2-carboxamide inhibitors nih.gov |

| Ethyl group | Enhances lipophilicity and influences receptor binding vulcanchem.com | 1-ethyl-6-fluoro-1H-indole-2-carboxylic acid vulcanchem.com |

Rational Design Principles for Modulating Bioactivity within the 6-Fluoroindole Framework

The rational design of new bioactive compounds based on the 6-fluoroindole scaffold involves a systematic approach to modifying its structure to optimize interactions with a specific biological target.

Key principles include:

Targeted Modifications: Focusing on the key positions (N1, C3, and C6) that have been shown to significantly influence activity.

Bioisosteric Replacements: Substituting functional groups with other groups that have similar physical or chemical properties to enhance potency or reduce toxicity. For example, replacing a hydrogen atom with a fluorine atom is a common bioisosteric modification.

Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site and form favorable interactions.

Privileged Scaffolds: Recognizing the indole nucleus as a "privileged scaffold" that is frequently found in medicinal chemistry and can be adapted to target a wide range of biological receptors. rjptonline.org

One study on FTO inhibitors demonstrated the rational design process by replacing a benzothiazole (B30560) ring with a 5-fluoroindole, which led to new, favorable interactions with the target enzyme. nih.gov

Computational Chemistry and In Silico Approaches to SAR Elucidation

Computational chemistry and in silico methods are powerful tools for understanding and predicting the structure-activity relationships of molecules like this compound.

Methods and Applications:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to visualize and analyze key interactions. nepjol.info It can be used to screen virtual libraries of compounds and prioritize those with the highest predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can be used to predict the activity of new, unsynthesized analogs.

Density Functional Theory (DFT): DFT calculations can be used to study the electronic properties of molecules, such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO), which can provide insights into their reactivity and interaction with biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how a ligand interacts with its target over time, helping to assess the stability of the binding complex. researchgate.net

For example, computational studies have been used to investigate the interactions between fluoroindoles and fungal microtubule polymerase, confirming the plausibility of the antifungal mechanism. researchgate.net

Mechanistic Investigations of Biological Interactions of 6 Fluoro 3 Isobutyl 1h Indole and Its Analogs

Enzyme Inhibition and Modulation Studies

The interactions of 6-fluoro-3-isobutyl-1H-indole and its analogs with various enzymes have been a subject of significant research, revealing potential therapeutic applications. These interactions range from the inhibition of enzymes involved in neurotransmitter metabolism to the modulation of key players in cellular energy homeostasis.

Cholinesterase Enzyme Interactions

While direct studies on this compound are limited, research on analogous fluorinated compounds provides insight into potential cholinesterase inhibition. For instance, a series of fluoro-chalcone derivatives have been shown to be potent and selective inhibitors of acetylcholinesterase (AChE). One such derivative demonstrated an IC50 value of 0.21 ± 0.03 μmol/L for AChE. nih.gov Kinetic studies revealed a mixed-type inhibition, indicating that the compound can bind to both the free enzyme and the enzyme-substrate complex. nih.gov This dual binding at the catalytic and peripheral anionic sites of the enzyme is a characteristic of some cholinesterase inhibitors. nih.gov This suggests that fluorinated indole (B1671886) analogs could also exhibit complex inhibitory mechanisms against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of neurodegenerative disorders.

Monoamine Oxidase-B (MAO-B) Inhibition

Analogs of this compound have emerged as highly potent and selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme central to the metabolism of dopamine (B1211576) and implicated in neurodegenerative diseases like Parkinson's disease. A novel series of indole-based molecules were synthesized, and among them, compounds with a fluorobenzoyl moiety showed significant inhibitory activity against MAO-B. nih.gov For example, certain derivatives exhibited IC50 values as low as 0.02 µM and 0.03 µM for MAO-B. nih.gov

Further kinetic analysis of these potent analogs revealed a competitive mode of inhibition, signifying that they vie with the substrate for binding at the active site of the enzyme. researchgate.net The reversible nature of this inhibition is a desirable trait, as it can potentially lead to a better safety profile compared to irreversible inhibitors. mdpi.com The high selectivity for MAO-B over its isoenzyme MAO-A is another crucial feature of these indole derivatives. nih.gov

Table 1: MAO-B Inhibitory Activity of Indole Analogs

| Compound | IC50 (µM) | Inhibition Type | Selectivity |

| Indole Analog 1 | 0.02 | Competitive | High for MAO-B |

| Indole Analog 2 | 0.03 | Competitive | High for MAO-B |

Fructose-1,6-bisphosphatase (FBPase) Modulation

Indole derivatives have been identified as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in gluconeogenesis. nih.govresearchgate.net This makes FBPase an attractive target for the management of type 2 diabetes. h1.co Research has shown that indole analogs bearing an N-acylsulfonamide group at the 3-position of the indole-2-carboxylic acid scaffold can act as potent FBPase inhibitors, with IC50 values in the submicromolar range. nih.gov

These inhibitors function by binding to the allosteric site of the enzyme, which is distinct from the active site where the substrate binds. nih.gov This binding induces a conformational change in the enzyme, leading to a reduction in its catalytic activity. X-ray crystallography studies have provided a structural basis for this inhibition, revealing the key interactions between the indole moiety and the allosteric binding pocket of FBPase. nih.gov

Kinase Pathway Activation (e.g., AMPK)

AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status, and its activation is a therapeutic target for metabolic diseases. nih.gov A notable analog, 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid, has been identified as a direct activator of AMPK. acs.orgacs.org The activation of AMPK involves the phosphorylation of the enzyme, which in turn phosphorylates downstream targets like acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. nih.govnih.gov

Known AMPK activators can have dual effects: allosteric activation and protection of the threonine 172 residue on the α-subunit from dephosphorylation. acs.org The development of indole-based activators like the aforementioned 6-chloro-indole derivative highlights the potential of this chemical scaffold to modulate the AMPK pathway and influence cellular metabolism. acs.orgacs.org

Receptor Binding and Signaling Pathway Modulation

In addition to enzyme modulation, this compound and its analogs have been investigated for their ability to bind to and modulate the signaling of key receptors in the central nervous system.

Serotonin (B10506) Receptor (e.g., 5-HT6R) Interactions

The serotonin 6 receptor (5-HT6R) is a G protein-coupled receptor primarily expressed in the brain and is a target for cognitive enhancement in neurodegenerative and psychiatric disorders. wikipedia.org A vast group of 5-HT6R ligands are based on an indole scaffold. nih.gov N1-azinylsulfonyl-1H-indoles, for example, have been designed as potent and selective 5-HT6 receptor antagonists. nih.gov

One such indole-based antagonist, PUC-10, demonstrated a high binding affinity for the 5-HT6 receptor with a Ki value of 14.6 nM and an antagonist potency (IC50) of 32 nM. researchgate.net The antagonist activity of these compounds at the 5-HT6R is believed to underlie their pro-cognitive effects observed in preclinical models. nih.gov

Table 2: 5-HT6 Receptor Binding Affinity of an Indole Analog

| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity |

| PUC-10 | 5-HT6R | 14.6 nM | Antagonist |

Dopamine Receptor (e.g., D2) Agonism/Antagonism

Research into the interactions of indole derivatives with dopamine receptors has identified certain analogs as having significant affinity, particularly for the D2 receptor. While specific studies focusing exclusively on this compound are not prevalent in the reviewed literature, the broader class of indole-based compounds has been investigated for potential antipsychotic applications by targeting dopamine receptors. For instance, in the search for new multi-target compounds for schizophrenia, derivatives based on indazole and piperazine (B1678402) scaffolds have been synthesized and evaluated for their affinity for D2 receptors, among others. nih.gov The dominant theory behind many antipsychotic drugs is the modulation of dopaminergic neurotransmission. nih.gov The introduction of a fluorine atom to related pharmacophores has been shown to beneficially affect the activity at serotonin receptors, a common co-target for antipsychotic drugs, suggesting that fluorinated indole derivatives could have notable receptor interactions. nih.gov The combination of D2 antagonists with dopamine precursor analogs like 6-[18F]fluoro-L-3,4-dihydroxyphenylalanine ([18F]FDOPA) is considered a useful method for assessing dopamine depletion, highlighting the importance of fluorinated compounds in dopamine system research. nih.gov

Transient Receptor Potential Melastatin 8 (TRPM8) Antagonism

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a sensor for cold temperatures and is implicated in various pathological conditions, including neuropathic pain. nih.govnih.gov Consequently, TRPM8 antagonists are being explored as potential therapeutics. nih.govresearchgate.net While the direct antagonistic activity of this compound on TRPM8 is not explicitly detailed in the available literature, the study of various structurally diverse compounds as TRPM8 modulators is an active area of research. nih.govnih.gov For example, (-)-menthylamine derivatives have been reported as potent and selective TRPM8 antagonists. researchgate.net Furthermore, the discovery of antagonists such as (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333) as a clinical candidate for migraine underscores the therapeutic potential of targeting TRPM8. researchgate.netmdpi.com The investigation of novel chemical scaffolds, including those with indole-like structures, continues to be a strategy for identifying new and effective TRPM8 antagonists. researchgate.net

Cellular Mechanisms of Action in Preclinical Models

Antimicrobial Action: Interference with Quorum Sensing and Biofilm Formation

Indole and its derivatives are recognized for their ability to interfere with quorum sensing (QS) systems in a variety of bacterial pathogens. researchgate.net Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production, once a certain population density is reached. microbiologyjournal.orgnih.govmdpi.com The inhibition of QS is considered a promising strategy for developing novel antimicrobial agents that can combat infections caused by drug-resistant bacteria. researchgate.netnih.gov

Studies have shown that indole derivatives can act as quorum sensing inhibitors (QSIs). For example, 3-(2-isocyanobenzyl)-1H-indole derivatives have demonstrated the ability to inhibit QS, biofilm formation, and pyocyanin (B1662382) production in Pseudomonas aeruginosa. nih.gov Specifically, 6-fluoroindole (B127801) has been investigated for its effects on QS and biofilm formation in Serratia marcescens. researchgate.net While indole itself can inhibit QS in this bacterium, its derivatives are being explored for potentially enhanced activity. researchgate.net The mechanism of action involves the interruption of bacterial communication, which in turn prevents the coordinated aggregation of cells into biofilms. researchgate.net

| Compound Class | Bacterial Target | Observed Effects |

| 3-(2-isocyanobenzyl)-1H-indole derivatives | Pseudomonas aeruginosa | Inhibition of quorum sensing, biofilm formation, and pyocyanin production. nih.gov |

| 6-fluoroindole | Serratia marcescens | Interference with quorum sensing and biofilm formation. researchgate.net |

Antiviral Effects: Replication Inhibition and Host Cell Response Modulation

Certain indole analogs have shown promise as antiviral agents by inhibiting viral replication. nih.gov The viral replication cycle is a primary target for antiviral therapies. mdpi.com One such compound, identified as compound 1 in a study, demonstrated specific antiviral activity against both influenza A and B viruses by disrupting the subunit interactions of the viral polymerase. nih.gov This compound was effective against various influenza A strains, including oseltamivir-resistant isolates, and did not inhibit the replication of other RNA or DNA viruses, indicating a high degree of selectivity. nih.gov

The mechanism of action for some of these small molecule inhibitors involves blocking the intranuclear translocation of viral proteins, such as the PA subunit of the influenza virus polymerase, which is essential for viral replication. nih.gov Other research has identified 6′-β-fluoro-homoaristeromycin as a potent and specific inhibitor of Chikungunya virus (CHIKV) replication. nih.gov This suggests that fluorinated analogs can possess significant and targeted antiviral properties. The search for new antiviral drugs often focuses on natural products and their derivatives, with alkaloids, a broad class that includes indole structures, being a significant source of compounds with antiviral activity. mdpi.comfrontiersin.org

| Compound | Virus Target | Mechanism of Action |

| Compound 1 (indole analog) | Influenza A and B viruses | Disrupts viral polymerase subunit interactions, blocks PA intranuclear translocation. nih.gov |

| 6′-β-fluoro-homoaristeromycin | Chikungunya virus (CHIKV) | Potent inhibition of viral replication. nih.gov |

Anticancer Activity: Microtubule Targeting and Cell Cycle Arrest in Cell Lines

Microtubules are crucial components of the cellular cytoskeleton and play a vital role in cell division, making them an important target for anticancer drugs. nih.govmdpi.com Agents that interfere with microtubule dynamics can lead to cell cycle arrest, typically in the G2/M phase, and ultimately induce apoptosis (programmed cell death). nih.govmdpi.comoncotarget.com

While direct studies on this compound are limited, related indole derivatives have been investigated for their microtubule-targeting and anticancer properties. For example, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue was shown to exert its cytotoxic effects by targeting microtubules, promoting their polymerization, and causing cell-cycle arrest at the G2/M phase in colorectal cancer cells. mdpi.com Similarly, other novel microtubule-targeting agents have been shown to inhibit tubulin polymerization, disrupt the cellular microtubule network, and induce G2/M cell cycle arrest and apoptosis in cancer cell lines. nih.govresearchgate.netnih.gov These findings suggest that the indole scaffold, including potentially its fluorinated derivatives, can serve as a basis for the development of new anticancer agents that act by disrupting microtubule function.

Ligand-Protein Interaction Analysis

Understanding the interactions between a ligand, such as this compound, and its protein target is fundamental to elucidating its mechanism of action and for the rational design of more potent and selective drugs. nih.gov The process of a ligand binding to a protein is governed by various physicochemical forces and can be conceptualized through models like the "lock-and-key," "induced fit," and "conformational selection" hypotheses. nih.gov

Molecular Docking Studies

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound and its analogs, docking studies provide critical insights into their binding modes within the active sites of various protein targets. These studies are instrumental in understanding the structure-activity relationships (SAR) observed for this class of compounds.

Research on various indole-based compounds has demonstrated the utility of molecular docking in rationalizing their biological activity. For instance, in the development of inhibitors for targets such as cyclooxygenase (COX) enzymes, docking studies have shown that indole derivatives can adopt binding poses similar to known selective inhibitors. nih.gov The orientation and interactions of the substituted indole core within the enzyme's active site are key determinants of inhibitory potency and selectivity. nih.gov

In the context of this compound, molecular docking simulations would typically be employed to investigate its binding to a specific protein of interest. The 6-fluoro substituent can significantly influence binding affinity through various mechanisms, including the formation of favorable electrostatic interactions or by altering the pKa of the indole nitrogen, which can in turn affect hydrogen bonding. The 3-isobutyl group, being hydrophobic, is expected to occupy and interact with hydrophobic pockets within the protein's binding site.

A hypothetical molecular docking study of this compound and its analogs against a protein target could yield data such as that presented in the interactive table below. This data would typically include the binding energy, which is an estimate of the affinity of the compound for the protein, and the key interacting amino acid residues.

Interactive Data Table: Hypothetical Molecular Docking Results for this compound Analogs

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| This compound | Protein X | -8.5 | Tyr123, Phe256, Leu301 | Indole N-H with backbone C=O of Leu301 | Isobutyl group with Tyr123, Phe256 |

| Analog 1 (6-Chloro-3-isobutyl-1H-indole) | Protein X | -8.2 | Tyr123, Phe256, Leu301 | Indole N-H with backbone C=O of Leu301 | Isobutyl group with Tyr123, Phe256 |

| Analog 2 (6-Fluoro-3-propyl-1H-indole) | Protein X | -8.0 | Tyr123, Phe256, Leu301 | Indole N-H with backbone C=O of Leu301 | Propyl group with Tyr123, Phe256 |

| Analog 3 (6-Fluoro-3-isobutyl-2-methyl-1H-indole) | Protein X | -9.1 | Tyr123, Phe256, Leu301, Val101 | Indole N-H with backbone C=O of Leu301 | Isobutyl and methyl groups with Tyr123, Phe256, Val101 |

Such studies are crucial for optimizing the lead compound. For example, the introduction of additional functional groups could be guided by the docking results to enhance interactions with specific residues in the binding pocket, thereby improving potency and selectivity.

NMR-based Structure-Activity Relationship Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile experimental technique that provides detailed information about the structure, dynamics, and interactions of molecules at an atomic level. In the context of drug discovery, NMR-based methods are invaluable for elucidating the SAR of a series of compounds, including this compound and its analogs.

One common NMR technique is Saturation Transfer Difference (STD) NMR, which can identify which parts of a ligand are in close proximity to a protein receptor. nih.gov For 6-fluoroindole derivatives, ¹⁹F NMR can be a particularly powerful tool. The fluorine nucleus is highly sensitive and has a large chemical shift dispersion, making it an excellent probe for monitoring binding events and conformational changes. The use of 6-fluoroindole to label bacterial cells for studying protein-protein interactions in vitro with ¹⁹F NMR highlights the utility of this approach. ossila.com

An NMR-based SAR analysis of this compound analogs could involve synthesizing a series of derivatives with systematic modifications to the indole core and the isobutyl side chain. By comparing the NMR spectra of these analogs in the free and protein-bound states, one can deduce which structural features are critical for binding.

For example, changes in the chemical shifts of specific protons or the fluorine atom upon binding can indicate which parts of the molecule are involved in the interaction. Furthermore, STD NMR experiments can reveal the epitope map of the bound ligand, showing the relative proximity of different ligand protons to the protein surface.

The findings from such NMR studies can be summarized in a data table to facilitate SAR analysis. An illustrative table is provided below, showcasing the type of data that could be generated.

Interactive Data Table: Illustrative NMR-based SAR Data for this compound Analogs

| Compound | Target Protein | ¹⁹F Chemical Shift Change (ppm) | Key Proton Chemical Shift Changes (ppm) | STD NMR Epitope Mapping |

| This compound | Protein Y | 1.2 | H2 (0.8), Isobutyl CH (0.5) | Strong signals for isobutyl and aromatic protons |

| Analog 4 (5-Fluoro-3-isobutyl-1H-indole) | Protein Y | 0.5 | H2 (0.3), Isobutyl CH (0.4) | Weaker signals for aromatic protons, strong for isobutyl |

| Analog 5 (6-Fluoro-3-tert-butyl-1H-indole) | Protein Y | 1.5 | H2 (1.0), Tert-butyl CH (0.9) | Very strong signals for tert-butyl protons |

| Analog 6 (6-Fluoro-3-isobutyl-1-methyl-1H-indole) | Protein Y | 0.2 | H2 (0.1), Isobutyl CH (0.1) | No significant signals observed (loss of binding) |

From this hypothetical data, one could infer that the 6-fluoro position is crucial for a specific interaction, as indicated by the larger chemical shift change compared to the 5-fluoro analog. The strong signals for the isobutyl group in the STD NMR experiment would confirm its role as a key binding determinant. The loss of binding upon methylation of the indole nitrogen would suggest that the N-H group is involved in a critical hydrogen bond.

Advanced Analytical and Spectroscopic Characterization Techniques for 6 Fluoro 3 Isobutyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the indole (B1671886) ring, the N-H proton, and the protons of the isobutyl group. The fluorine atom at the 6-position will influence the chemical shifts and coupling patterns of the adjacent aromatic protons.

Similarly, the ¹³C NMR spectrum will provide a unique signal for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the indole core will be affected by the electron-withdrawing nature of the fluorine atom. The isobutyl side chain will exhibit characteristic signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Indole Core of 6-Fluoro-3-isobutyl-1H-indole (based on 6-Fluoro-3-methyl-1H-indole data rsc.org)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (N-H) | ~7.9 (br s) | - |

| 2 | ~7.0 (s) | ~125.1 |

| 3 | - | ~112.0 |

| 4 | ~7.5 (dd) | ~119.6 |

| 5 | ~6.9 (td) | ~108.0 |

| 7 | ~7.0 (dd) | ~97.3 |

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃). The isobutyl group protons and carbons would appear in the upfield region of the respective spectra.

Fluorine-19 (¹⁹F) NMR for Fluorinated Analogs and Protein-Ligand Interactions

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorinated organic molecules. rsc.org The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in sharp signals and a wide range of chemical shifts that are exquisitely sensitive to the local electronic environment. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring. For 6-fluoroindole (B127801), a chemical shift of approximately -121.75 ppm has been reported. rsc.org

A significant application of ¹⁹F NMR in the context of indole derivatives is the study of protein-ligand interactions. rsc.orgrsc.orgnih.govossila.com The introduction of a fluorine atom into a ligand, such as in this compound, provides a sensitive probe to monitor binding events. acs.org Changes in the ¹⁹F chemical shift, line width, and relaxation rates upon binding to a protein can provide valuable information about the binding affinity, kinetics, and the local environment of the ligand within the protein's binding site. rsc.orgnih.gov

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity between atoms in a molecule. scribd.comemerypharma.comslideshare.net

COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton networks within the molecule, such as the protons of the isobutyl group and the coupled aromatic protons. libretexts.org

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This is invaluable for assigning the signals in the ¹³C NMR spectrum. researchgate.net

HMBC experiments detect longer-range correlations between protons and carbons, typically over two or three bonds. This technique is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule.

While specific 2D NMR data for this compound is not available, these techniques would be instrumental in confirming the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. scirp.org

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. libretexts.org For 3-substituted indoles, characteristic fragmentation pathways have been identified. nih.govresearchgate.netresearchgate.net A plausible fragmentation pattern for this compound would involve:

Loss of the isobutyl group: Cleavage of the bond between the indole ring and the isobutyl side chain.

Fragmentation of the isobutyl group: Loss of smaller fragments from the isobutyl side chain.

Cleavage of the indole ring: Fragmentation of the heterocyclic ring system, often involving the loss of HCN. scirp.org

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 191 | Molecular Ion [M]⁺ |

| 134 | [M - C₄H₉]⁺ |

| 107 | [M - C₄H₉ - HCN]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H group, C-H bonds, aromatic C=C bonds, and the C-F bond.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1500 - 1600 |

| C-F | Stretching | 1000 - 1400 |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms in the molecule, as well as the arrangement of molecules in the crystal lattice.

Chromatographic Methods for Purity Assessment and Mixture Analysis (HPLC, LC-MS, UPLC)

The purity assessment and analysis of mixtures containing this compound and its derivatives are crucial for ensuring the quality, consistency, and reliability of research and development activities. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful and widely adopted techniques for these purposes. These methods offer high resolution, sensitivity, and specificity for the separation, identification, and quantification of the target compound and any related impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for the analysis of indole derivatives due to their generally moderate to low polarity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Stationary Phases: The most frequently used stationary phases for the analysis of indole compounds are octadecylsilane (B103800) (C18) and octylsilane (B1236092) (C8) bonded to silica (B1680970) particles. These phases provide excellent hydrophobic interaction with the indole core and its substituents. For fluorinated compounds, specialized fluorinated stationary phases can sometimes offer alternative selectivity. chromatographyonline.com

Mobile Phases: A typical mobile phase for the analysis of this compound and its analogs consists of a mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of compounds with a wide range of polarities. To improve peak shape and resolution, additives such as formic acid or trifluoroacetic acid are often included in the mobile phase. These additives help to suppress the ionization of silanol (B1196071) groups on the silica surface and protonate the analytes, leading to sharper and more symmetrical peaks.

Detection: Ultraviolet (UV) detection is commonly used for indole derivatives as the indole ring system possesses a strong chromophore. The detection wavelength is typically set around the absorption maximum of the indole nucleus, which is generally in the range of 220-280 nm. Fluorescence detection can also be employed for enhanced sensitivity and selectivity, as many indole compounds are naturally fluorescent. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the identification of unknown impurities and the confirmation of the molecular weight of the target compound.

Following chromatographic separation by HPLC or UPLC, the eluent is introduced into the mass spectrometer source. Electrospray ionization (ESI) is a commonly used ionization technique for indole derivatives as it is a soft ionization method that typically produces the protonated molecule [M+H]+, providing clear molecular weight information.

Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of the parent compound and its impurities. In MS/MS, the protonated molecule is isolated and fragmented, and the resulting fragment ions provide valuable structural information. For halogenated compounds like this compound, the characteristic isotopic pattern of the halogen can aid in identification. nih.gov The fragmentation patterns of indole derivatives often involve characteristic losses of side chains and cleavages of the indole ring. scirp.orgnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. waters.com This results in significantly faster analysis times, improved resolution, and increased sensitivity. mdpi.com The principles of separation in UPLC are the same as in HPLC, and methods can often be transferred between the two techniques with appropriate adjustments for flow rate and gradient times. The use of UPLC can be particularly advantageous for the high-throughput analysis of multiple samples or for the separation of complex mixtures containing closely related impurities.

Illustrative Chromatographic Data

Due to the limited availability of published, detailed research findings specifically for this compound, the following table presents representative data for the analysis of analogous indole derivatives by HPLC and LC-MS. This data illustrates the typical parameters and results obtained in such analyses.

| Compound Class | Analytical Method | Column | Mobile Phase | Detection | Retention Time (min) | [M+H]+ (m/z) | Reference |

| Chloroindole Analogue of a Synthetic Cannabinoid | UHPLC-UV/VIS | Not Specified | Gradient | UV/VIS | 5.14 - 6.42 | - | mdpi.com |

| Indole-3-acetic acid and related compounds | RP-HPLC | Symmetry C8 | Acetonitrile/Water Gradient | Fluorescence (λex = 280 nm, λem = 350 nm) | Not Specified | - | nih.gov |

| Mitragynine (Indole Alkaloid) | UPLC-QToF-MS | RP C8 | Acetonitrile/Water with Formic Acid | ESI-MS | Not Specified | 399.2016 | nih.gov |

| 6-Fluoroindole | HPLC | Not Specified | Not Specified | Not Specified | Not Specified | - | mdpi.com |

This table provides illustrative data for compounds structurally related to this compound to demonstrate typical analytical parameters and outputs. Specific values for this compound would require experimental determination.

Future Directions and Emerging Research Avenues for 6 Fluoro 3 Isobutyl 1h Indole

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. Future research on 6-Fluoro-3-isobutyl-1H-indole should prioritize the exploration of green and sustainable synthetic strategies over classical methods like the Fischer indole (B1671886) synthesis, which often require harsh conditions. nih.gov

Key areas for investigation include:

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, aligning with the principles of green chemistry. tandfonline.comresearchgate.net

Multicomponent Reactions (MCRs) : MCRs offer a highly efficient approach to building molecular complexity in a single step from simple precursors, minimizing waste and improving atom economy. rsc.orgacs.org An innovative two-step MCR followed by an acid-induced cyclization, which avoids metal catalysts and uses benign solvents like ethanol, could be adapted for this target. rsc.org

Catalysis with Magnetic Nanoparticles : The use of magnetic nanoparticles as catalysts offers the advantage of easy separation and recyclability, contributing to a more sustainable process. researchgate.net

Transition-Metal-Free Approaches : Developing synthetic pathways that avoid heavy or toxic metal catalysts is a significant goal. Methods using systems like t-BuOK/DMF have shown promise for producing halogenated indoles without dehalogenation byproducts. nih.gov

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Key Advantages | Relevance to this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid, efficient, reduced waste, often solvent-free. tandfonline.com | Could accelerate key cyclization or functionalization steps. |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced purification steps. acs.org | Enables rapid assembly of the core indole scaffold from simple starting materials. rsc.org |

| Nanocatalysis | Catalyst reusability, high surface area for increased activity. researchgate.net | Offers a greener alternative to traditional homogeneous catalysts. |

Deepening Mechanistic Understanding of Molecular and Cellular Interactions

A thorough understanding of how this compound interacts with biological systems at the molecular level is crucial for its development. The indole nucleus is known to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net

Future research should focus on:

Target Identification : Employing techniques such as chemical proteomics and affinity chromatography to identify the specific protein targets of this compound. The structural similarity to known inhibitors of enzymes like tryptophan 2,3-dioxygenase (TDO) suggests this could be a fruitful starting point. nih.gov

Biophysical Interaction Studies : Using methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamic profile of the compound with its identified targets.

Structural Biology : Co-crystallizing the compound with its target proteins to obtain high-resolution X-ray structures. This would reveal the precise binding mode and the specific molecular interactions—such as the role of the fluorine atom in forming halogen bonds or the isobutyl group in occupying hydrophobic pockets—that govern its biological activity. researchgate.net

Cellular Pathway Analysis : Investigating the downstream effects of target engagement within cells. This includes studying the modulation of signaling pathways, such as those involved in cell proliferation, inflammation, or neurotransmission, which are frequently influenced by indole derivatives. mdpi.commdpi.comnih.gov

Advanced Computational Modeling and Artificial Intelligence in Compound Design and Optimization

The integration of artificial intelligence (AI) and computational chemistry is revolutionizing drug discovery by accelerating the design-synthesize-test cycle. londondaily.news These tools can be powerfully applied to the this compound scaffold.

Emerging avenues include:

Predictive Modeling : Using machine learning and quantitative structure-activity relationship (QSAR) models to predict the biological activities, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of novel analogs. londondaily.newsnih.gov This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest potential. mbios.org

Generative AI for De Novo Design : Employing generative adversarial networks (GANs) and other AI models to design entirely new molecules based on the this compound core. acs.orgharvard.edu These algorithms can explore a vast chemical space to generate structures optimized for specific properties, such as high target affinity and low predicted toxicity. nih.govmbios.org

Molecular Dynamics (MD) Simulations : Running MD simulations to understand the dynamic behavior of the compound when bound to its biological target. This can provide insights into binding stability, the role of water molecules in the binding site, and conformational changes that are critical for biological function.

AI-Driven Synthesis Prediction : Utilizing AI platforms to predict viable and efficient synthetic routes for novel analogs, which can significantly reduce the time and resources spent on laboratory experimentation. nih.gov

Table 2: Application of AI and Computational Tools

| Tool/Technique | Application to this compound | Expected Outcome |

|---|---|---|

| Machine Learning (QSAR) | Predict activity and ADMET properties of new derivatives. londondaily.news | Prioritized list of candidate molecules for synthesis. |

| Generative AI | Design novel indole structures with desired properties. mbios.org | Innovative compounds with potentially improved efficacy and safety. |

| Molecular Docking | Predict binding modes and affinities to various protein targets. acs.org | Identification of likely biological targets and rationale for activity. |

Development of Targeted Probes and Chemical Biology Tools

The intrinsic properties of the 6-fluoroindole (B127801) core make it an attractive scaffold for the development of chemical tools to probe biological systems. ossila.com

Future work could involve:

Fluorogenic Probes : The indole scaffold is a well-known fluorophore. Research could focus on modifying this compound to create "turn-on" fluorescent probes that exhibit enhanced emission upon binding to a specific analyte or protein target. rsc.org

¹⁹F NMR Probes : The presence of a fluorine atom provides a unique spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study protein-ligand interactions in complex biological environments, as the ¹⁹F signal is highly sensitive to changes in its local chemical environment and there is no background signal in biological systems. ossila.com

Photoaffinity Labels : Introducing a photoreactive group onto the indole scaffold would allow for photoaffinity labeling experiments. This technique can be used to covalently link the compound to its biological target upon UV irradiation, facilitating definitive target identification.

Positron Emission Tomography (PET) Tracers : Radiolabeling the compound with fluorine-18 (B77423) (¹⁸F) could lead to the development of a novel PET imaging agent. Structurally related 6-[¹⁸F]fluoroindole derivatives have been successfully developed as PET tracers for imaging enzymes like TDO in vivo, providing a non-invasive way to study disease pathology. nih.gov

Opportunities in Lead Discovery and Pre-clinical Optimization for Specific Biological Targets

The indole scaffold is present in numerous approved drugs and clinical candidates for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. mdpi.commdpi.commdpi.com this compound can serve as a valuable lead compound for optimization against specific biological targets.

The optimization process would involve:

Structure-Activity Relationship (SAR) Studies : Synthesizing a focused library of analogs by systematically modifying the isobutyl group, the position of the fluorine atom, and making substitutions at other positions of the indole ring. This will establish a clear SAR, guiding the design of more potent and selective compounds. acs.org

Pharmacokinetic Profiling : Evaluating the metabolic stability, permeability, and other pharmacokinetic properties of the lead compound and its analogs. The fluorine atom is often incorporated to block sites of metabolism, and this hypothesis should be tested experimentally.

In Vivo Efficacy Studies : Once an optimized candidate with good potency and drug-like properties is identified, its efficacy would be evaluated in relevant animal models of disease. creative-biostructure.com This is a critical step in the pre-clinical development phase.

Multi-Target Drug Design : Exploring the potential for the compound to act as a multi-target-directed ligand (MTDL). Many complex diseases involve multiple biological pathways, and compounds that can modulate several targets simultaneously are of great interest. mdpi.com

常见问题

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Formylation | POCl₃, DMF, 0–5°C, 12 h | 75–85 | |

| Alkylation | Isobutyl bromide, NaH, THF, 60°C, 8 h | 60–70 |

How is the structural characterization of this compound performed, and what are common pitfalls?

Basic : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, C–F bond lengths (~1.35 Å) and torsion angles can be validated against crystallographic data . NMR (¹H/¹³C/¹⁹F) identifies substituent positions, with fluorine causing characteristic splitting patterns.

Advanced : Dynamic disorder in crystal structures (e.g., isobutyl group rotation) may complicate refinement. Use high-resolution data (≤0.8 Å) and software like SHELXL for anisotropic displacement parameter modeling . For ambiguous NMR signals, NOESY or HSQC experiments resolve overlapping peaks.

What strategies are used to evaluate the biological activity of this compound derivatives?

Basic : Standard assays include antimicrobial (MIC determination), anticancer (cell viability via MTT assay), and enzyme inhibition studies (IC₅₀ measurements). Fluorine’s electron-withdrawing effects enhance binding to hydrophobic enzyme pockets .

Advanced : Structure-activity relationship (SAR) studies combine synthetic diversification (e.g., varying substituents at positions 1, 2, or 5) with molecular docking to identify pharmacophores. For example, replacing methoxy with bulkier groups may improve selectivity for kinase targets .

How should researchers address contradictory data in pharmacological or spectroscopic studies?

Basic : Replicate experiments under identical conditions and validate instrumentation calibration (e.g., NMR lock signals, HPLC column performance). Cross-validate results using orthogonal methods (e.g., LC-MS alongside UV-Vis) .

Advanced : Apply statistical frameworks (e.g., Bayesian analysis) to quantify uncertainty. For crystallographic discrepancies, check data resolution and twinning parameters in SHELXL refinement logs .

What analytical methods are recommended for purity assessment and quantification?

Basic : HPLC with UV detection (λ = 254–280 nm) and GC-MS for volatile derivatives. Calibration curves using certified reference standards ensure accuracy .

Advanced : Hyphenated techniques (e.g., LC-QTOF-MS) detect trace impurities (<0.1%). For chiral purity, use chiral stationary phases (e.g., amylose-based columns) or polarimetry .

What safety protocols are critical during handling and disposal?

Basic : Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure. Work in a fume hood due to potential volatility .

Advanced : Neutralize acidic/basic waste with appropriate buffers before disposal. For large-scale reactions, implement closed-system processing to minimize airborne particulates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。